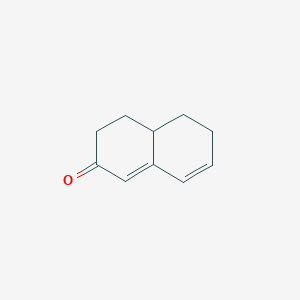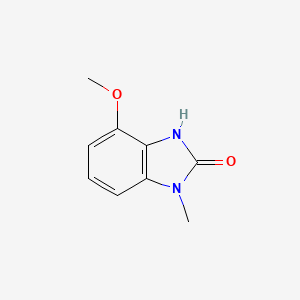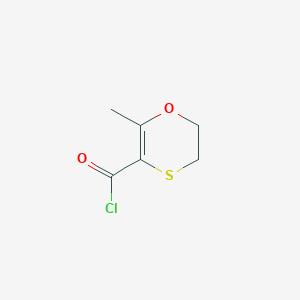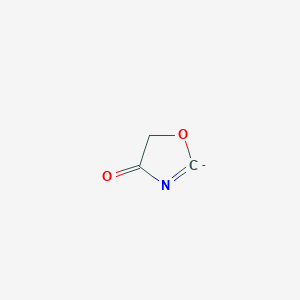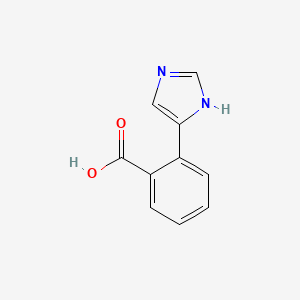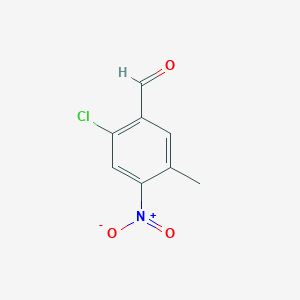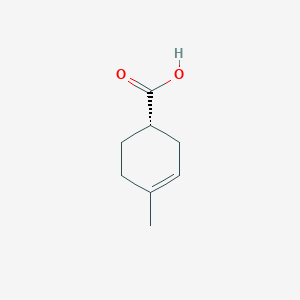![molecular formula C10H9ClFNO B8720573 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is a chemical compound that belongs to the benzisoxazole family This compound is characterized by the presence of a benzene ring fused with an isoxazole ring, along with a 3-chloropropyl group and a fluorine atom at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
科学的研究の応用
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2-Benzisoxazole, 3-(3-chloropropyl)-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,2-Benzisoxazole, 3-(3-chloropropyl)-5-fluoro-: Similar structure but with the fluorine atom at a different position, leading to different chemical properties.
1,2-Benzisoxazole, 3-(3-chloropropyl)-4-fluoro-: Another isomer with the fluorine atom at the 4-position.
Uniqueness
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and potential applications. The presence of the 3-chloropropyl group also adds to its distinctiveness, making it a valuable compound for various research and industrial purposes.
特性
分子式 |
C10H9ClFNO |
|---|---|
分子量 |
213.63 g/mol |
IUPAC名 |
3-(3-chloropropyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C10H9ClFNO/c11-5-1-2-9-8-4-3-7(12)6-10(8)14-13-9/h3-4,6H,1-2,5H2 |
InChIキー |
XONBKLFCLPGIPC-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)ON=C2CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


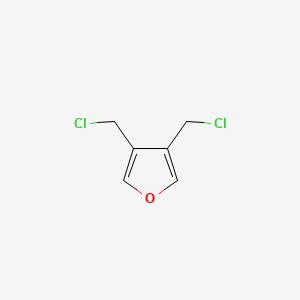
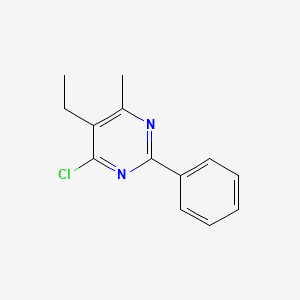
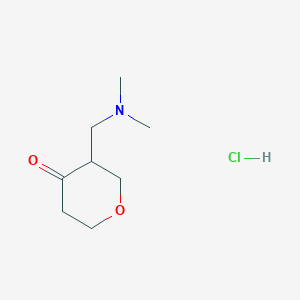
![2-(2-thienyl)-1H-imidazolo[4,5-c]pyridine](/img/structure/B8720521.png)
